![molecular formula C20H22FN3O6 B2805849 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 954608-29-8](/img/structure/B2805849.png)
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C20H22FN3O6 and its molecular weight is 419.409. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Application in Orexin Receptor Mechanisms
- Study: Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption in Female Rats.
- Abstract: Orexins and their receptors modulate feeding, arousal, stress, and drug abuse. This study evaluated the effects of selective OX1R antagonists, including SB-649868, which has structural similarities to the compound . It was found that these antagonists selectively reduced binge eating without affecting standard food intake, suggesting a major role of OX1R mechanisms in compulsive eating behaviors (Piccoli et al., 2012).
2. Application in Structural Characterization and Synthesis
- Study: Synthesis and Structural Characterization of Isostructural 4-Aryl-2-oxooxazolidin-5-yl Derivatives.
- Abstract: This research involved the synthesis of compounds structurally related to 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea. The study's focus was on understanding the structural and conformational aspects of these compounds through crystal diffraction and highlighted their potential in various scientific applications (Kariuki et al., 2021).
3. Application in Drug Precursors Analysis
- Study: Full Characterization of Linezolid and Its Synthetic Precursors.
- Abstract: This study involved the solid-state nuclear magnetic resonance spectroscopy and electron ionization mass spectrometry of linezolid and its synthetic precursors, which include structural elements similar to the compound . The research provided insights into dynamic molecular disorder in these compounds, essential for pharmaceutical applications (Wielgus et al., 2015).
properties
IUPAC Name |
1-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O6/c1-27-16-8-13(9-17(28-2)18(16)29-3)23-19(25)22-10-15-11-24(20(26)30-15)14-6-4-12(21)5-7-14/h4-9,15H,10-11H2,1-3H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBVQGJBAAMUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.